Benzyl(dibutyl)chlorostannane
Description
Structure
2D Structure
Properties
CAS No. |
54460-66-1 |
|---|---|
Molecular Formula |
C15H25ClSn |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
benzyl-dibutyl-chlorostannane |
InChI |
InChI=1S/C7H7.2C4H9.ClH.Sn/c1-7-5-3-2-4-6-7;2*1-3-4-2;;/h2-6H,1H2;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
MWNPAVXQKOVLCN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl Dibutyl Chlorostannane
Overview of Established Routes to Organotin(IV) Halides
The preparation of organotin(IV) halides can be broadly categorized into three primary methods, each with its own set of advantages and limitations. These methods have been developed and refined since the mid-20th century to meet the growing demand for these versatile compounds. uu.nlresearchgate.net
Alkylation of Tin(IV) Halides with Organometallic Reagents
A classic and widely employed method for forming tin-carbon bonds is the reaction of a tin(IV) halide, most commonly tin tetrachloride (SnCl₄), with an organometallic reagent. wikipedia.orglupinepublishers.com Grignard reagents (RMgX) and organoaluminum compounds (R₃Al) are the most frequently used alkylating agents in industrial processes. uu.nllupinepublishers.com The reaction with Grignard reagents typically proceeds to full alkylation, yielding tetraorganotin compounds (R₄Sn), unless the organic group (R) is particularly bulky. lupinepublishers.com
The general reaction using a Grignard reagent can be represented as: SnCl₄ + 4 RMgX → R₄Sn + 4 MgXCl rdd.edu.iq
These symmetrical tetraorganotins can then be used to produce the desired organotin halides through redistribution reactions. wikipedia.org While effective, the use of Grignard reagents often requires large volumes of solvent, which can be a drawback on an industrial scale. lupinepublishers.com Organoaluminum compounds offer an alternative that can sometimes be controlled to achieve partial alkylation directly. lupinepublishers.com
Direct Synthesis from Metallic Tin and Organic Halides
The direct reaction of metallic tin with an organic halide offers a more direct route to organotin halides, bypassing the need for pre-formed organometallic reagents. uu.nlrjpbcs.com This method was, in fact, the first reported procedure for synthesizing an organotin compound. thieme-connect.de The reaction typically yields diorganotin dihalides (R₂SnX₂) and is most efficient for iodides. thieme-connect.dethieme-connect.de
For instance, the reaction of benzyl (B1604629) chloride with tin powder in a suitable solvent like toluene (B28343) or water has been shown to produce dibenzyltin dichloride in good yields. rjpbcs.comthieme-connect.de The efficiency of this process can often be enhanced by the addition of catalysts and specific solvents. thieme-connect.deresearchgate.net
Redistribution Reactions Involving Tetraorganotins and Tin(IV) Halides
Redistribution reactions, famously known as the Kocheshkov comproportionation, are a cornerstone of organotin chemistry for producing mixed organotin halides. wikipedia.orgresearchgate.net This method involves reacting a tetraorganotin compound (R₄Sn) with a tin(IV) halide (SnX₄) in specific stoichiometric ratios to obtain the desired product. uu.nlwikipedia.org
The stoichiometry of the reactants dictates the primary product, as illustrated by the following general equations:
3 R₄Sn + SnCl₄ → 4 R₃SnCl
R₄Sn + SnCl₄ → 2 R₂SnCl₂
R₄Sn + 3 SnCl₄ → 4 RSnCl₃ wikipedia.org
These reactions are typically carried out at elevated temperatures without a solvent. uu.nluu.nl The Kocheshkov reaction is a highly versatile and selective method for preparing triorganotin and diorganotin halides in high yields. uu.nluu.nl
Targeted Synthesis of Benzyl(dibutyl)chlorostannane: Specific Approaches and Challenges
The synthesis of an unsymmetrical triorganotin halide like this compound (Bz(Bu)₂SnCl) presents unique challenges due to the need to introduce three different organic groups (one benzyl and two butyl) and one chloro group onto the tin atom in a controlled manner.
Strategic Considerations for Selective Organotin Halide Formation
The synthesis of unsymmetrical organotin halides requires a strategic approach to control the sequential addition of different organic groups. A common strategy involves the partial alkylation of a tin halide followed by the introduction of the remaining organic groups.
For the synthesis of this compound, a plausible route would involve the preparation of a mixed tetraorganotin precursor, such as dibenzyldibutyltin (Bz₂(Bu)₂Sn), followed by a selective redistribution reaction with a tin halide. Alternatively, one could start with a partially alkylated tin halide, like dibutyltin (B87310) dichloride (Bu₂SnCl₂), and then introduce the benzyl group. The choice of strategy often depends on the relative reactivity of the organometallic reagents and the stability of the intermediates.
A significant challenge in these syntheses is preventing the formation of a mixture of products due to random redistribution of the organic and halide groups. uu.nl The synthesis of configurationally stable chiral triorganotin halides, which are structurally related to unsymmetrical compounds, often requires the use of intramolecularly coordinating groups to prevent racemization. uu.nl
Catalyst Systems and Reaction Conditions for Optimized Yields
The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the desired product. Lewis acids are often employed to catalyze redistribution reactions. wikipedia.org For instance, the addition of aluminum chloride (AlCl₃) has been reported to lower the reaction temperature and shorten the reaction time for some redistribution reactions, although its effectiveness can vary depending on the specific organotin compound. uu.nl
In direct synthesis methods, various catalysts have been explored to enhance reactivity. For example, cuprous iodide has been used as a catalyst for the reaction of organic halides with metallic tin in hexamethylphosphoramide (B148902) (HMPA). researchgate.net The use of phase-transfer catalysts, such as crown ethers in the presence of potassium iodide, has also been shown to promote the reaction between alkyl halides and tin metal at relatively low temperatures with high selectivity. researchgate.net
For the synthesis of unsymmetrical ketones from organotin compounds, palladium complexes have been utilized as catalysts, highlighting the role of transition metal catalysis in facilitating specific bond formations in organotin chemistry. scirp.org The development of novel catalyst systems, including those based on organotin compounds themselves, continues to be an active area of research aimed at achieving more efficient and selective syntheses. atamankimya.comcdnsciencepub.com
Green Chemistry Principles in this compound Synthesis
The synthesis of organotin compounds, including triorganotin halides like this compound, has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. The toxicity of many organotin reagents and byproducts necessitates the development of more environmentally benign synthetic routes. nih.govbio-conferences.org Key principles of green chemistry, such as waste prevention, atom economy, use of less hazardous chemical syntheses, and safer solvents, are being applied to organometallic chemistry. uu.nl
The direct synthesis of organotin halides from metallic tin and an alkyl halide is a foundational method. thieme-connect.de For a compound like this compound, this would conceptually involve the reaction of benzyl chloride with dibutyltin precursors. However, selectivity can be an issue, often leading to mixtures of products (R4Sn, R3SnCl, R2SnCl2, etc.). uu.nl
Modern approaches are exploring greener alternatives. One significant area of improvement is the use of safer and more environmentally friendly solvents. For instance, conducting organometallic reactions in water, where possible, is a key goal of green chemistry. uwimona.edu.jm The Barbier reaction, a one-pot synthesis involving an alkyl halide, a metal, and a carbonyl compound, can often be performed in water, highlighting a greener alternative to traditional Grignard reactions which require anhydrous ether solvents. uwimona.edu.jm While not a direct synthesis for a triorganotin halide, the principles are applicable to related organometallic syntheses.
Another green strategy is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis and sonication (ultrasound) have been shown to accelerate reactions, often leading to higher yields in shorter time frames and with less energy consumption compared to conventional heating. orientjchem.org For example, sonication has been used to promote Barbier-type reactions for the synthesis of benzylstannanes. thieme-connect.de
Furthermore, the development of catalytic processes is a cornerstone of green chemistry. Methodologies that use catalytic amounts of an organotin reagent, with in-situ recycling, can significantly reduce tin waste. researchgate.net Photocatalysis is also emerging as a green and efficient method for the activation of organohalides, which could provide alternative pathways for the formation of carbon-tin bonds. researchgate.net
The table below outlines some green chemistry principles and their potential application in the synthesis of triorganotin halides, which would be relevant for producing this compound.
Table 1: Application of Green Chemistry Principles to Triorganotin Halide Synthesis
| Green Chemistry Principle | Traditional Method | Greener Approach | Research Findings & Relevance |
| Use of Safer Solvents | Anhydrous organic solvents like toluene, diethyl ether, or THF. thieme-connect.deuu.nl | Use of water or solvent-free conditions. | The Barbier reaction, a related organometallic synthesis, can be conducted in water, reducing reliance on volatile organic compounds (VOCs). uwimona.edu.jm Direct reaction of benzyl chloride with tin powder has been explored in water as a solvent. uwimona.edu.jm |
| Energy Efficiency | Conventional heating (reflux), often for extended periods. thieme-connect.de | Microwave irradiation or ultrasound-assisted synthesis (sonication). | Microwave-assisted synthesis can lead to shorter reaction times and higher yields in the formation of some organotin complexes. orientjchem.org Sonication has been shown to effectively promote the synthesis of benzylstannanes. thieme-connect.de |
| Catalysis | Stoichiometric use of highly reactive and often toxic organometallic reagents (e.g., Grignard or organolithium reagents). uu.nluu.nl | Use of catalytic systems, such as photoredox catalysis or transition-metal catalysis. | Photocatalytically generated radicals are being explored as a green alternative to traditional organotin reagents for certain transformations, reducing the overall amount of tin required. nih.govresearchgate.net |
| Waste Prevention / Atom Economy | Redistribution reactions (Kocheshkov reaction) can produce mixtures of organotin compounds, leading to separation challenges and waste. uu.nl | Highly selective one-step synthesis methods. | The reaction of arylcopper compounds with diorganotin dihalides can result in the selective formation of triorganotin halides, improving atom economy and reducing byproducts. uu.nl |
Reactivity and Transformational Chemistry of Benzyl Dibutyl Chlorostannane
Fundamental Reaction Pathways of Organotin(IV) Halides
Organotin(IV) halides, including benzyl(dibutyl)chlorostannane, are versatile intermediates in organic synthesis. Their reactivity is characterized by several key pathways. thieme.de
Nucleophilic Substitution Reactions at the Tin Center
The tin-halogen bond in organotin(IV) halides is susceptible to cleavage by nucleophiles. This allows for the substitution of the halide with various functional groups. scielo.br The general mechanism involves the attack of a nucleophile on the electrophilic tin atom, leading to the displacement of the halide ion. This can be described as an SN2 reaction at the tin center. scielo.br
A plausible general mechanism involves an initial nucleophilic addition to the tin atom, forming a five-coordinate trigonal bipyramidal intermediate. scielo.br This intermediate can then undergo cleavage of an equatorial carbon-metal bond. scielo.br The stereochemistry of these reactions can result in either retention or inversion of configuration at the carbon atom, depending on whether a cyclic constraint is present. scielo.br
Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). researchgate.netuu.nl For instance, the reaction of an organotin halide with a Grignard reagent can lead to the formation of mixed tetraorganotins. uu.nl
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Product |
|---|---|---|
| R3SnCl | R'MgX | R3SnR' |
| R2SnCl2 | 2 R'MgX | R2SnR'2 |
Data sourced from various studies on organotin chemistry. uu.nlwikipedia.org
Ligand Exchange and Derivatization Reactions
Ligand exchange, or redistribution reactions, are common for organotin compounds and can be used to synthesize mixed organotin halides. wikipedia.org These reactions are often catalyzed by Lewis acids. uu.nl
Organotin halides can be hydrolyzed to form organotin oxides and hydroxides. The initial hydrolysis of a triorganotin halide yields a triorganotin hydroxide (B78521), which can then dehydrate to form a distannoxane (-Sn-O-Sn-). gelest.com Diorganotin dihalides hydrolyze to form diorganotin oxides. gelest.com
The reaction with carboxylic acids or their salts leads to the formation of organotin carboxylates. wikipedia.org For example, dibutyltin (B87310) dilaurate, a common catalyst, can be synthesized from dibutyltin dichloride. wikipedia.org
Table 2: Formation of Organotin Oxygen Compounds
| Reactant | Reagent | Product Type |
|---|---|---|
| R3SnCl | NaOH(aq) | Organotin Hydroxide/Oxide |
| R2SnCl2 | NaOH(aq) | Organotin Oxide |
Data sourced from literature on organotin compounds. wikipedia.orggelest.com
Organotin hydrides are valuable reducing agents in organic synthesis and are typically prepared by the reduction of organotin halides. wikipedia.orggelest.com Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). gelest.com For example, dibutyltin dihydride can be synthesized by treating dibutyltin dichloride with lithium aluminum hydride. wikipedia.org
Table 3: Synthesis of Organotin Hydrides
| Organotin Halide | Reducing Agent | Organotin Hydride |
|---|---|---|
| R3SnCl | LiAlH4 | R3SnH |
| R2SnCl2 | LiAlH4 | R2SnH2 |
Data sourced from reviews on organotin hydride chemistry. wikipedia.orggelest.com
Organotin halides react with alkali metal sulfides or hydrogen sulfide (B99878) to produce organotin sulfides. For example, di-n-butyltin sulfide can be synthesized from the corresponding chloride. chemsrc.com The reaction with thiols (R'SH) or their sodium salts (R'SNa) yields organotin thiolates (RnSn(SR')4-n). wikipedia.org These compounds, particularly diorganotin dithiolates, are widely used as PVC stabilizers. wikipedia.org
C-Sn Bond Reactivity in this compound
The carbon-tin (C-Sn) bond in organotin compounds is a key feature influencing their reactivity. The C-Sn bond can be cleaved either homolytically to generate radicals or heterolytically, where the carbon acts as a nucleophile. pageplace.de
In the context of this compound, the benzyl-tin bond is particularly noteworthy. The benzyl (B1604629) group can be cleaved from the tin atom under various conditions. For instance, the direct synthesis of tribenzyltin chloride has been achieved by reacting benzyl chloride with tin powder in water at 100°C. sci-hub.st This suggests that the benzyl-tin bond can be formed under these conditions and, conversely, indicates its potential for cleavage.
The reactivity of the C-Sn bond is also central to cross-coupling reactions, such as the Stille reaction, where an organic group is transferred from tin to a transition metal catalyst. researchgate.net While specific studies on the Stille coupling of this compound are not detailed here, the general principle involves the transfer of the benzyl group.
Furthermore, the C-Sn bond can undergo cleavage by electrophiles. For example, the reaction of tetraorganotins with halogens or hydrogen halides results in the cleavage of a C-Sn bond and the formation of an organotin halide. gelest.com This highlights the susceptibility of the carbon-tin linkage to electrophilic attack.
Cleavage Reactions of Tin-Carbon Bonds
The tin-carbon bonds in this compound can be cleaved under various conditions. The benzyl group, in particular, can be targeted for cleavage. vdoc.pub Generally, the stability of Sn-C bonds is significant, but they can be broken by strong reagents. gelest.com
Redistribution reactions, also known as Kocheshkov comproportionation in the context of organotin compounds, are a primary pathway for the cleavage and reformation of tin-carbon bonds. wikipedia.org For instance, reacting a triorganotin halide with tin tetrachloride (SnCl₄) can lead to the formation of diorganotin dichlorides. gelest.comwikipedia.org While this compound is already a mixed halide, further reaction with SnCl₄ could disproportionate to yield dibutyltin dichloride and benzyltin dichloride, demonstrating the cleavage of both benzyl-tin and butyl-tin bonds.
Halogens and mineral acids are also effective reagents for cleaving Sn-C bonds. gelest.comwikipedia.org For example, the reaction with a halogen like bromine would likely lead to the formation of bromodibutylstannane and benzyl bromide, alongside other potential products. The benzyl-tin bond is often more susceptible to cleavage than the alkyl-tin bond in certain reactions, such as those involving electrophiles, due to the stability of the potential benzyl carbocation or radical.
Table 1: Representative Tin-Carbon Bond Cleavage Reactions
| Reagent | Potential Products | Reaction Type |
| Tin tetrachloride (SnCl₄) | Dibutyltin dichloride, Benzyltin dichloride | Redistribution |
| Hydrogen Chloride (HCl) | Dibutyltin dichloride, Toluene (B28343) | Acidolysis |
| Bromine (Br₂) | Dibutyl(bromo)chlorostannane, Benzyl bromide | Halogenolysis |
Reductive Elimination Pathways
Reductive elimination is a fundamental reaction in organometallic chemistry, typically involving the formation of a new bond between two ligands attached to a metal center, with a corresponding reduction in the metal's oxidation state. For this compound, this pathway is less common than for transition metals but can be envisaged under specific conditions, such as thermal or photochemical induction.
A hypothetical reductive elimination from a derivative of this compound could involve the coupling of the benzyl group with one of the butyl groups to form benzylbutane. However, such reactions are not prominent for tin(IV) compounds, which are already in a stable oxidation state. More plausible are radical-based reactions that resemble reductive processes. For instance, the use of organotin hydrides in radical reactions is well-established. wikipedia.org If this compound were converted to the corresponding hydride, Benzyl(dibutyl)stannane, subsequent homolytic cleavage of the tin-benzyl bond could initiate radical processes, which is a form of reduction at the organic moiety. This type of reactivity is foundational to reactions like the Barton-McCombie deoxygenation. wikipedia.org
Lewis Acidity and Adduct Formation of this compound
Organotin halides are well-known Lewis acids, a property that stems from the electropositive nature of the tin atom and the presence of an electronegative halide substituent. gelest.comwikipedia.org The tin atom in this compound can expand its coordination number from four to five or even six by accepting electron pairs from Lewis bases. gelest.com This tendency is enhanced by the presence of the electron-withdrawing chlorine atom. acs.orgacs.org The formation of these hypercoordinate complexes, or adducts, is a central feature of its chemistry. wikipedia.org
Interactions with Nitrogen-Containing Lewis Bases (e.g., Amines, Pyridine)
This compound readily forms stable adducts with nitrogen-containing Lewis bases. Triorganotin halides are known to form complexes with bases like pyridine. wikipedia.org The interaction involves the donation of the lone pair of electrons from the nitrogen atom into a vacant d-orbital of the tin atom, resulting in a pentacoordinate tin center. These adducts typically adopt a trigonal bipyramidal geometry, with the electronegative chloro group and the incoming Lewis base often occupying the axial positions.
Studies on analogous systems show that intramolecular Sn-N coordination can significantly stabilize organotin compounds, particularly when an electronegative substituent is present on the tin atom. acs.orgacs.org This principle extends to the formation of stable intermolecular adducts with external nitrogenous bases such as triethylamine, pyridine, or bipyridine.
Table 2: Predicted Adducts with Nitrogen-Containing Lewis Bases
| Lewis Base | Adduct Name | Predicted Tin Coordination |
| Pyridine | Benzyl(dibutyl)chloro(pyridine)stannane | 5 |
| Triethylamine | Benzyl(dibutyl)chloro(triethylamine)stannane | 5 |
| 2,2'-Bipyridine | Benzyl(dibutyl)chloro(2,2'-bipyridine)stannane | 6 |
Complexation with Oxygen- and Sulfur-Containing Ligands
The Lewis acidic tin center in this compound also interacts strongly with oxygen- and sulfur-containing ligands. These reactions typically proceed via the displacement of the chloro group. gelest.com
Reaction with carboxylic acids or their sodium salts yields organotin carboxylates. For example, reacting this compound with sodium acetate (B1210297) would produce Benzyl(dibutyl)stannyl acetate. These carboxylates are widely used as catalysts in various industrial processes. wikipedia.org Similarly, reactions with alkoxides lead to the formation of organotin alkoxides.
Complexation with sulfur-containing ligands, such as thiols (mercaptans), results in the formation of organotin mercaptides. gelest.com These reactions can be carried out by reacting the organotin halide with a thiol in the presence of a base, or by reacting an organotin oxide with a thiol. gelest.com The resulting tin-sulfur bond is generally robust and less prone to hydrolysis compared to the corresponding tin-oxygen bond in alkoxides or carboxylates. gelest.com
Table 3: Representative Complexes with Oxygen and Sulfur Ligands
| Ligand Source | Ligand Type | Product Class | Example Product |
| Acetic Acid | Oxygen | Organotin Carboxylate | Benzyl(dibutyl)stannyl acetate |
| Sodium Methoxide | Oxygen | Organotin Alkoxide | Benzyl(dibutyl)methoxystannane |
| Ethanethiol | Sulfur | Organotin Mercaptide | Benzyl(dibutyl)(ethylthio)stannane |
Coordination Chemistry and Structural Investigations of Benzyl Dibutyl Chlorostannane and Its Adducts
Elucidation of Tin Coordination Geometries (e.g., Trigonal Bipyramidal, Octahedral)
The tin atom in the parent Benzyl(dibutyl)chlorostannane molecule is four-coordinate with a distorted tetrahedral geometry. However, owing to the presence of empty 5d orbitals and the electrophilic character of the tin atom, it readily acts as a Lewis acid to form five- and six-coordinate complexes with donor ligands (L).
For 1:1 adducts with the general formula [BnBu₂SnCl(L)], the most commonly observed geometry is trigonal bipyramidal (TBP) . In this arrangement, the three organic substituents (one benzyl (B1604629), two butyl groups) typically occupy the equatorial positions to minimize steric repulsion, while the more electronegative chloride atom and the donor ligand occupy the axial positions. This configuration is a general trend for triorganotin halide adducts. The linearity of the L-Sn-Cl axis is a key indicator of an ideal TBP geometry, though distortions are common.
While less frequent for triorganotin halides, an octahedral coordination geometry can be achieved. This may occur in scenarios involving:
The formation of 1:2 adducts, [BnBu₂SnCl(L)₂], although this is sterically less favorable for triorganotin systems compared to diorganotin systems.
The use of bidentate ligands that can span one equatorial and one axial site, or two axial/equatorial sites, leading to a distorted octahedron.
The formation of bridged structures in the solid state, where the chloride or a ligand bridges two tin centers.
For instance, in the related benzyltin compound, [PhCH₂Sn(Ox)₂(OOCPh)]₂ (where Ox is a bidentate oxalate), the tin center exhibits a cis-octahedral geometry, demonstrating that a benzyl group can be part of a six-coordinate tin environment.
The coordination number and geometry can be inferred in solution using techniques like ¹¹⁹Sn NMR spectroscopy, where the chemical shift (δ) is highly sensitive to the coordination environment around the tin atom.
Table 1: Expected Coordination Geometries for this compound Adducts
| Stoichiometry | Adduct Formula | Typical Coordination Number | Probable Geometry |
|---|---|---|---|
| 1:0 | BnBu₂SnCl | 4 | Distorted Tetrahedral |
| 1:1 | [BnBu₂SnCl(L)] | 5 | Trigonal Bipyramidal |
| 1:2 | [BnBu₂SnCl(L)₂] | 6 | Distorted Octahedral |
| - | Bridged Polymer | 5 or 6 | TBP or Octahedral |
Influence of Ligand Sterics and Electronics on Coordination
The stability and structure of adducts formed with this compound are profoundly influenced by the steric and electronic properties of the incoming Lewis base ligand.
Steric Influence: The steric bulk of both the organotin moiety and the ligand is a critical factor. The two n-butyl groups and the benzyl group on the tin atom create a sterically demanding environment.
Bulky Ligands: Ligands with large cone angles (e.g., tricyclohexylphosphine) would face significant steric hindrance, potentially leading to weaker Sn-L bonds, elongated bond lengths, or preventing adduct formation altogether.
Less Bulky Ligands: Smaller ligands (e.g., pyridine, DMSO, THF) can more easily approach the tin center to form stable five-coordinate adducts. The steric interactions between the butyl and benzyl groups and the ligand will still cause distortions from ideal TBP geometry. Research on other diorganotin systems has shown that even modest changes in ligand size can dictate whether a monomeric or polymeric structure forms.
Electronic Influence: The electronic nature of the ligand, specifically its Lewis basicity or electron-donating ability, directly affects the strength of the coordinate bond.
Strong Donor Ligands: Strong σ-donors (e.g., amines, phosphines) form more stable adducts with stronger, shorter Sn-L bonds compared to weaker donors (e.g., ethers, ketones).
π-Backbonding: While less common for tin, ligands with available π-orbitals could potentially engage in π-interactions, further influencing bond strengths and angles.
The interplay is complex; a sterically small but electronically weak donor might form a less stable adduct than a bulkier but stronger donor. This balance dictates the thermodynamic stability of the resulting coordination compound.
Supramolecular Architectures Involving this compound
In the solid state, organotin halides often engage in self-assembly to form supramolecular architectures, extending their coordination sphere without the addition of an external ligand. The primary mechanism for this in triorganotin chlorides is through intermolecular chloro-bridging .
It is highly probable that this compound would form a one-dimensional polymeric chain in the solid state through Sn-Cl···Sn interactions. In this structure, the chloride atom of one molecule would act as a weak Lewis base, coordinating to the tin atom of a neighboring molecule in an axial position. This would result in a chain of five-coordinate, TBP tin centers, as is seen in the crystal structures of trimethyltin (B158744) chloride and triphenyltin (B1233371) chloride.
Other non-covalent interactions could also direct the crystal packing:
Hydrogen Bonding: If this compound forms an adduct with a ligand containing N-H or O-H groups, intermolecular hydrogen bonds could form, linking the coordination complexes into 2D sheets or 3D networks.
π-π Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice. These interactions, while weak, can be a significant structure-directing force.
The final solid-state structure is a result of the energetic optimization of all these competing interactions.
Computational and Crystallographic Studies of Coordination Compounds
While specific crystallographic data for this compound is not presently available in the literature, its structural parameters can be predicted based on studies of analogous compounds. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of such compounds.
A crystallographic study of a hypothetical 1:1 adduct, such as [BnBu₂SnCl(Pyridine)], would provide precise measurements of:
Bond Lengths: Key distances include Sn-C(butyl), Sn-C(benzyl), Sn-Cl, and the new Sn-N coordinate bond. The Sn-C(benzyl) bond length in a related octahedral complex was found to be 214.5 pm. The axial Sn-Cl and Sn-N bonds are expected to be longer than typical covalent bonds due to the hypervalent nature of the tin atom.
Bond Angles: The angles between the equatorial organic groups (C-Sn-C) would be expected to be close to 120° for an ideal TBP geometry, while the axial-to-equatorial angles (C-Sn-Cl, C-Sn-N) would be near 90°. The L-Sn-Cl axial angle would be a key determinant of distortion, with a value of 180° representing a perfect TBP.
Computational methods , such as Density Functional Theory (DFT), serve as a powerful complementary tool. DFT calculations could be used to:
Optimize the geometry of this compound and its adducts, predicting bond lengths and angles.
Calculate vibrational frequencies for comparison with experimental IR and Raman spectra.
Determine the energies of different possible isomers or conformers.
Analyze the nature of the chemical bonds and intermolecular interactions.
Table 2: Representative Crystallographic Data for Analogous Triorganotin Halide Adducts
| Compound | Geometry | Sn-C (Å) | Sn-Halide (Å) | Sn-Ligand (Å) | C-Sn-C (avg °) |
|---|---|---|---|---|---|
| Me₃SnCl(Pyridine) | TBP | ~2.13 | ~2.67 | ~2.35 | ~118 |
| Ph₃SnCl(Pyridine) | TBP | ~2.15 | ~2.62 | ~2.37 | ~116 |
| [BnBu₂SnCl(Py)] | Predicted TBP | ~2.15-2.18 | ~2.60-2.70 | ~2.35-2.40 | ~117-119 |
Data for the target compound is predicted based on trends from known structures.
Synthetic Utility of Benzyl Dibutyl Chlorostannane in Organic Synthesis
Reagent in C-C Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler starting materials. Organostannanes, including Benzyl(dibutyl)chlorostannane, are pivotal reagents in this field, particularly in palladium-catalyzed cross-coupling reactions.
The Stille reaction is a prominent example, involving the coupling of an organostannane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org In the context of this compound, the benzyl (B1604629) group would typically act as the transferable nucleophilic partner, coupling with various sp2-hybridized carbon centers, such as those in vinyl or aryl halides. wikipedia.org This transformation is valued for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca
Beyond traditional Stille coupling, related chlorostannanes like tributylchlorostannane have been shown to facilitate other types of C-C bond-forming reactions. For instance, they can be used in palladium-catalyzed cyanations of aryl bromides, where the organotin compound plays a crucial role in the catalytic cycle to produce aryl nitriles. thieme-connect.de
Use in Reactions with Electrophilic Carbonyl Compounds
The reactivity of organostannanes extends to reactions with electrophilic carbonyl compounds. A significant application is the Stille-carbonylative cross-coupling, where a carbonyl group is inserted during the coupling process, providing access to various ketones. wikipedia.org For example, the palladium-catalyzed coupling of an organostannane with an acyl chloride represents a direct method for ketone synthesis. In such a reaction, this compound could provide the benzyl moiety to form a benzyl ketone derivative.
Allylstannanes, a class of compounds that can be prepared from chlorostannanes, are known to react with aldehydes and ketones. These reactions can proceed with a high degree of stereocontrol, influenced by the reaction conditions and the nature of the substituents on both the organostannane and the carbonyl compound.
Stannylations and Transmetalation Reactions
The tin-chlorine bond in this compound is the primary site of reactivity for stannylation and transmetalation reactions. Stannylation involves the introduction of the organotin moiety onto another molecule. Chlorostannanes can react with potent nucleophiles, such as organolithium or Grignard reagents, in a transmetalation process. This reaction effectively transfers the organic group from the more electropositive metal (e.g., lithium) to the tin atom, displacing the chloride.
This process is fundamental for preparing a wide range of more complex or specialized organostannanes. For instance, reacting a polymeric chlorostannane with an organolithium species has been used to create polymer-supported tin reagents, which are useful for simplifying product purification. google.com This methodology highlights how the chlorostannane functional group serves as a versatile handle for synthesizing new reagents. The general scheme for such a transmetalation is shown below:
| Reactant 1 | Reactant 2 | Product |
| R-M (M=Li, MgX) | Benzyl(dibutyl)SnCl | Benzyl(dibutyl)(R)Sn |
| Organolithium/Grignard | This compound | New Organostannane |
Precursor for the Synthesis of Diverse Organotin Derivatives for Specific Applications
The utility of this compound extends significantly beyond its direct use in coupling reactions; it is a key starting material for a variety of other organotin compounds with tailored properties. The reactive Sn-Cl bond allows for substitution by a wide range of nucleophiles, leading to new derivatives.
Research has demonstrated that diorganotin dichlorides, a class to which this compound belongs, can be converted into organotin macroheterocycles and other complex structures. researchgate.net These transformations often involve reactions with diols, dithiols, or other bifunctional molecules to create cyclic systems. Furthermore, diorganotin dichlorides are precursors to organotin oxides and hydroxides upon hydrolysis. researchgate.net
A notable application is the preparation of polymer-supported organotin reagents. By reacting a chlorostannane with a functionalized polymer or by co-polymerizing a vinyl-substituted chlorostannane, heterogeneous catalysts or reagents can be synthesized. google.com These supported reagents offer significant advantages, including ease of separation from the reaction mixture, which helps to minimize the contamination of the final product with toxic tin residues. For example, a polymeric chlorostannane can be functionalized to create a resin-bound reagent for radiolabeling applications. google.com
| Precursor | Reagent(s) | Resulting Organotin Derivative | Application |
| Diorganotin dichloride | N,N-dimethylbenzylamine, nBuLi | 2-(Me2NCH2)C6H4SnCl2 | Precursor for hypervalent tin complexes researchgate.net |
| Polymeric chlorostannane | 3-Bromobenzylamine derivative (lithiated) | Polymer-supported benzylammonium tin reagent | Radiohalogenation google.com |
| Di-n-butyldichlorostannane | Divinylbenzene, Dibutylstannane | Polymeric chlorostannane | Intermediate for supported reagents google.com |
Enabling Syntheses of Functionalized Organic Molecules
The reactions facilitated by this compound and its derivatives provide pathways to a wide array of functionalized organic molecules that are valuable in pharmaceuticals, materials science, and agrochemicals.
Through Stille coupling, the benzyl group can be introduced into complex aromatic or heteroaromatic systems. This has been applied to the synthesis of substituted benzo thieme-connect.deresearchgate.netfuropyridines and other polycyclic structures. wikipedia.org The palladium-catalyzed cyanation reactions, facilitated by chlorostannanes, yield aryl nitriles, which are important precursors for amines, amides, and carboxylic acids. thieme-connect.de
The ability to create polymer-supported reagents from chlorostannanes has enabled the synthesis of radiolabeled compounds like [¹²³I]MIBG, a diagnostic imaging agent. google.com In this process, the organotin moiety acts as a stable precursor that can be selectively replaced by a radioisotope in the final step, a method that simplifies purification and improves safety.
Development of Novel Reagents and Methodologies Utilizing Chlorostannanes
The consistent use of chlorostannanes in organic synthesis has spurred the development of new reagents and more efficient, sustainable chemical methodologies. A key area of innovation is making coupling reactions catalytic in tin. Given the toxicity of organotin compounds, methods that reduce the amount of tin required are highly desirable. One such "Sn-F" approach demonstrates the potential for more environmentally benign Stille couplings. organic-chemistry.org
The creation of polymer-supported tin reagents is another significant methodological advancement. google.com This strategy addresses the critical issue of tin contamination in products by immobilizing the tin species on a solid support, allowing for its easy removal by filtration. This not only simplifies purification but also allows for the potential recycling of the tin reagent.
Furthermore, chlorostannanes are building blocks for other types of catalytic species. For instance, they can be converted to highly Lewis acidic organotin perchlorates, which are effective catalysts for certain organic transformations. The development of such specialized catalysts expands the toolbox available to synthetic chemists for achieving specific and challenging chemical conversions.
Advanced Spectroscopic and Analytical Characterization of Benzyl Dibutyl Chlorostannane
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR) for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organotin compounds.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (in the aromatic region, likely around 7-8 ppm) and the two butyl groups (in the aliphatic region, typically 0.8-3.0 ppm). The integration of these signals would confirm the ratio of benzyl to butyl protons. Coupling patterns would provide information about the connectivity of the protons within the alkyl chains.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing separate resonances for each chemically distinct carbon atom in the benzyl and butyl groups. The chemical shifts would be indicative of the electronic environment of each carbon.
¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For a four-coordinate chlorostannane like the target compound, a specific chemical shift range would be expected.
No experimental NMR data for Benzyl(dibutyl)chlorostannane was found in the search results.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, one would expect to observe the molecular ion peak [C₁₅H₂₅ClSn]⁺. A key feature would be the characteristic isotopic pattern of tin, which has ten stable isotopes. The fragmentation would likely involve the loss of the benzyl group, butyl groups, or the chlorine atom, leading to characteristic daughter ions such as [Bu₂SnCl]⁺, [BnBuSnCl]⁺, and [BuSnCl]⁺.
No mass spectra or specific fragmentation data for this compound were identified.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding. Key expected vibrations for this compound would include:
Aromatic C-H stretching and bending modes from the benzyl group.
Aliphatic C-H stretching and bending modes from the butyl groups.
Sn-C stretching vibrations.
Specific IR or Raman spectral data for this compound are not available in the search results.
X-ray Diffraction (XRD) for Solid-State Structure Determination
No published X-ray diffraction studies or crystal structure data for this compound were found.
Advanced Spectroscopic Techniques (e.g., EXAFS) for Local Environment Analysis
Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic environment of a specific element, in this case, tin. It can provide information on the coordination number, distances, and types of neighboring atoms, even in non-crystalline (amorphous) samples. This would be particularly useful for studying the compound in different matrices or states.
No studies utilizing EXAFS for the analysis of this compound were identified in the search results.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating organotin compounds from complex mixtures and for assessing their purity.
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is a primary method for the analysis of volatile or semi-volatile organotin compounds. For analysis, organotin chlorides are often derivatized to form more stable tetra-substituted derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile compounds. It can be coupled with various detectors, including ICP-MS for element-specific detection, providing high sensitivity for trace analysis of organotins.
While general methods for organotin analysis using GC and HPLC are described in various sources, specific methods or chromatograms for the purity assessment and separation of this compound are not provided. cirs-group.comsamsung.comsamsung.comcorporate.epson
Theoretical and Computational Chemistry on Benzyl Dibutyl Chlorostannane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of organometallic compounds like Benzyl(dibutyl)chlorostannane.
Molecular Geometry and Bonding:
DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., def2-TZVP for C, H, Cl and a larger basis set with effective core potentials for the tin atom), can be used to optimize the molecular geometry of this compound. researchgate.netnrel.gov These calculations would predict key structural parameters, including bond lengths (Sn-C, Sn-Cl), bond angles (C-Sn-C, C-Sn-Cl), and dihedral angles, providing a detailed three-dimensional representation of the molecule. For similar organotin halides, DFT calculations have shown good agreement with experimental data from X-ray diffraction. researchgate.net It is expected that this compound would exhibit a distorted tetrahedral geometry around the central tin atom. tubitak.gov.tr
Electronic Properties and Bonding Analysis:
Analysis of the molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is a crucial parameter for understanding the kinetic stability of the molecule.
Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can offer a deeper understanding of the bonding. NBO analysis would quantify the charge distribution, revealing the partial atomic charges on the tin, chlorine, and carbon atoms, and describe the nature of the Sn-C and Sn-Cl bonds in terms of their hybrid orbitals. For related triorganotin halides, the Sn-Cl bond is primarily stabilized by σ-orbital interactions, with π-orbital interactions also playing a significant role, especially with aromatic substituents. researchgate.net In this compound, the benzyl (B1604629) group's aromaticity could influence the electronic properties through delocalization.
The table below presents hypothetical but realistic data that could be obtained from such calculations for this compound, based on findings for analogous compounds. researchgate.net
| Calculated Parameter | Hypothetical Value | Significance |
| Sn-Cl Bond Length | 2.36 Å | Indicates the strength and nature of the tin-chlorine bond. |
| Sn-C (butyl) Bond Length | 2.15 Å | Reflects the covalent character of the tin-carbon bond. |
| Sn-C (benzyl) Bond Length | 2.18 Å | May differ slightly from the Sn-butyl bond due to electronic effects of the benzyl group. |
| C-Sn-C Bond Angle | ~112° | Deviation from the ideal tetrahedral angle (109.5°) indicates steric strain. |
| Cl-Sn-C Bond Angle | ~106° | Further illustrates the distorted tetrahedral geometry. |
| Mulliken Charge on Sn | +0.85 e | Quantifies the electrophilic character of the tin center. |
| Mulliken Charge on Cl | -0.65 e | Indicates the ionic character of the Sn-Cl bond. |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of the molecule's kinetic stability and reactivity. |
Reaction Mechanism Simulations and Transition State Elucidation.
Computational chemistry provides a powerful avenue to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and activation energies can be calculated, offering a detailed, step-by-step understanding of the reaction pathway.
Common Reactions for Mechanistic Study:
Substitution Reactions: The substitution of the chloride ligand is a fundamental reaction for organotin halides. Simulations can model the attack of a nucleophile on the tin center, elucidating whether the mechanism is associative (forming a five-coordinate intermediate) or dissociative. For related systems, associative mechanisms are often proposed. researchgate.net
Stille Cross-Coupling: Organostannanes are crucial reagents in Stille cross-coupling reactions. acs.orgmdpi.com While this compound itself might not be the direct coupling partner, understanding its reactivity is key. Theoretical studies on similar reactions have detailed the roles of transmetalation, oxidative addition, and reductive elimination steps. acs.org
Hydrolysis: The reaction with water to form hydroxo or oxo-bridged species is another important process. Simulations can model the coordination of water molecules and subsequent proton transfer steps.
Methodology:
To study these reactions, one would locate the transition state (TS) structure for each elementary step. This is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary points (a minimum for reactants, products, and intermediates; a single imaginary frequency for a transition state). Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the connected reactant and product, verifying the proposed mechanism.
A hypothetical reaction coordinate diagram for a nucleophilic substitution on this compound is presented below.
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |
| Reactant Complex Formation | Coordination of the nucleophile to the tin center. | 2-5 |
| Transition State 1 (TS1) | Formation of the new bond and weakening of the Sn-Cl bond. | 15-25 |
| Intermediate | A five-coordinate organotin species. | 5-10 (relative to reactants) |
| Transition State 2 (TS2) | Cleavage of the Sn-Cl bond. | 8-15 |
| Product Complex Formation | The substituted product and the leaving group. | -10 to -5 |
Prediction of Spectroscopic Parameters.
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound.
NMR Spectroscopy:
Calculating NMR chemical shifts is a standard application of computational chemistry. By using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. tubitak.gov.trcdnsciencepub.comresearchgate.net These predictions are invaluable for assigning experimental spectra, especially for complex molecules. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For organotin compounds, the ¹¹⁹Sn chemical shift is particularly informative about the coordination number and geometry of the tin atom. researchgate.net
Vibrational Spectroscopy (IR and Raman):
The vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy can be calculated. These calculations are based on the second derivatives of the energy with respect to the atomic positions. The predicted vibrational spectrum can be compared with experimental data to aid in the identification of characteristic functional groups and to confirm the molecular structure. For instance, the Sn-Cl and Sn-C stretching frequencies would be key vibrational modes to identify.
The following table presents a hypothetical comparison of calculated and experimental spectroscopic data.
| Spectroscopic Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value |
| ¹H NMR (δ, ppm) - CH₂ (benzyl) | 2.95 | 2.90 |
| ¹³C NMR (δ, ppm) - C (ipso-benzyl) | 140.5 | 141.2 |
| ¹¹⁹Sn NMR (δ, ppm) | +130 | +125 |
| IR Frequency (cm⁻¹) - ν(Sn-Cl) | 330 | 325 |
| IR Frequency (cm⁻¹) - ν(Sn-C) | 540 | 535 |
Structure-Reactivity Relationship Modeling.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. tandfonline.comnih.govtandfonline.comgavinpublishers.com For a series of related organotin compounds, including derivatives of this compound, QSAR/QSPR studies can be developed to predict their properties and guide the design of new compounds with desired characteristics.
Descriptors for QSAR/QSPR:
A wide range of molecular descriptors can be calculated for this compound and its analogues:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies, and electrophilicity index. These describe the electronic aspects of the molecule. tandfonline.com
Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of the substituents.
Topological Descriptors: Molecular connectivity indices that describe the branching and connectivity of the molecule. tandfonline.com
Lipophilic Descriptors: The partition coefficient (logP), which describes the hydrophobicity of the molecule.
Model Development:
Once a set of descriptors is calculated for a series of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity or property of interest. The predictive power of the model is then validated using internal and external validation techniques. nih.gov
For organotin compounds, QSAR models have been successfully developed to predict their toxicity and antimicrobial activity. tandfonline.comtandfonline.comgavinpublishers.com These studies often find that a combination of electronic and lipophilic parameters governs the biological activity. tandfonline.comnih.gov
A hypothetical QSAR equation for a series of related organotin compounds might look like:
log(1/C) = alogP + bE_LUMO + c*q_Sn + d
Where:
log(1/C) is the biological activity (e.g., toxicity).
logP is the lipophilicity.
E_LUMO is the energy of the lowest unoccupied molecular orbital.
q_Sn is the partial charge on the tin atom.
a, b, c, and d are coefficients determined by the regression analysis.
This type of model would allow for the prediction of the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards compounds with potentially enhanced or reduced activity.
Future Research Directions and Emerging Trends in Benzyl Dibutyl Chlorostannane Chemistry
Development of Sustainable and Atom-Economical Synthetic Approaches
Historically, the synthesis of organotin compounds has relied on methods that are often resource-intensive and generate significant waste. The classic route involves the reaction of a Grignard reagent with a tin halide, such as tin tetrachloride. wikipedia.orglupinepublishers.com Symmetrical tetraorganotins produced this way can then be converted to mixed organotin halides like Benzyl(dibutyl)chlorostannane through redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.org While effective, these methods often suffer from poor atom economy, a concept that encourages the maximum incorporation of reactant atoms into the final product. tandfonline.comrsc.org
The principles of green chemistry are compelling researchers to develop more sustainable synthetic pathways. univpancasila.ac.idbio-conferences.org A key future direction is the exploration of direct synthesis methods, which involve reacting metallic tin with organic halides. lupinepublishers.com Research into the direct reaction of benzyl (B1604629) chloride and dibutyltin (B87310) precursors with metallic tin could offer a more atom-economical route to this compound, potentially minimizing the use of stoichiometric organometallic reagents like Grignard or organoaluminum compounds. wikipedia.orglupinepublishers.comacs.org Furthermore, developing catalytic versions of these syntheses and replacing hazardous solvents with more benign alternatives are critical goals for reducing the environmental impact of organotin production. rsc.orgbio-conferences.org
Table 1: Comparison of Synthetic Approaches for Organotin Halides
| Approach | Description | Advantages | Disadvantages | Future Research Focus for this compound |
| Grignard/Organoaluminum Alkylation | Reaction of SnCl₄ with organometallic reagents, followed by redistribution. wikipedia.orglupinepublishers.com | Well-established, versatile. | Poor atom economy, requires large solvent volumes, expensive reagents. lupinepublishers.comtandfonline.comlupinepublishers.com | Optimization to reduce waste and use of greener solvents. |
| Direct Synthesis | Reaction of metallic tin directly with organic halides. lupinepublishers.com | Potentially higher atom economy, fewer steps. tandfonline.com | Can be temperamental, may require catalysts or specific conditions. wikipedia.org | Developing catalyzed direct reactions for producing this compound. acs.org |
Exploration of Novel Catalytic Transformations
Organotin compounds are established catalysts in various industrial processes, including the formation of polyurethanes, the vulcanization of silicones, and as stabilizers for polyvinyl chloride (PVC). wikipedia.orglupinepublishers.comroadmaptozero.com Diorganotin compounds, in particular, are effective catalysts for transesterification and polyurethane production. wikipedia.orglupinepublishers.com
A significant future trend for this compound lies in exploring its potential in novel catalytic transformations. Research is moving towards developing catalysts for more sophisticated reactions. For instance, organotin complexes are being investigated for the cyanosilylation of aldehydes, providing a cyanide-free route to valuable cyanohydrin intermediates. unl.pt Recent studies have shown that organotin(IV) compounds can effectively catalyze the synthesis of α-iminonitriles. rsc.org Future work could involve designing catalytic systems based on this compound for these and other carbon-carbon bond-forming reactions, such as Stille coupling, which traditionally uses palladium catalysts with organotin reagents. wikipedia.orgsigmaaldrich.com The unique electronic and steric properties imparted by the benzyl and butyl groups could be harnessed to achieve high activity and selectivity in such transformations. conicet.gov.ar
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and easier scalability. rsc.orgmt.com These benefits are particularly relevant for organotin chemistry, which can involve exothermic reactions and toxic reagents. mt.commit.edu
Integrating the synthesis and application of this compound into flow chemistry platforms is a promising avenue for future research. A continuous-flow process could allow for safer handling of precursors and the organotin product itself. mt.com Furthermore, the precise control afforded by flow reactors can lead to improved yields and purity, reducing the need for extensive purification to remove tin byproducts. researchgate.net Automated synthesis platforms, combined with in-line analytical techniques like FTIR spectroscopy, can enable rapid optimization of reaction conditions, accelerating the development of new processes involving this compound. rsc.orgmt.com This approach aligns with the broader chemical industry's move towards process intensification and more sustainable manufacturing. rsc.org
Design of Next-Generation Organotin Reagents and Catalysts
A major challenge in organotin chemistry is the toxicity associated with many of these compounds, which makes it imperative to use them in catalytic rather than stoichiometric amounts. mit.edu This has spurred the design of next-generation organotin reagents and catalysts that are more efficient, selective, and recyclable.
Future research on this compound will likely focus on its use as a scaffold for creating advanced catalysts. This can be achieved by modifying its structure, for instance, by introducing specific ligands to create hypercoordinated stannanes. acs.orgresearchgate.net Such modifications can enhance catalytic activity or induce chirality for asymmetric synthesis. mit.edu Another strategy involves heterogenizing the catalyst by supporting it on materials like mesoporous carbon or polymers. unl.ptacs.org This approach facilitates catalyst recovery and recycling, a key principle of green chemistry, and minimizes product contamination with tin residues. tandfonline.comunl.pt The development of chiral versions of this compound-derived catalysts could open doors to new enantioselective reactions. mit.edu
Table 2: Evolution of Organotin Reagents
| Generation | Characteristics | Example Application | Future Goal for this compound |
| First/Second Generation | Stoichiometric use of reagents like tributyltin hydride. rsc.orgmit.edu | Radical dehalogenations. | Develop catalytic versions of known reactions. mit.edu |
| Next Generation | Catalytic quantities, recyclable, chiral designs, supported on solid phases. unl.ptmit.edu | Asymmetric catalysis, cyanosilylation. unl.pt | Design of chiral, recyclable catalysts derived from this compound. |
Interdisciplinary Research with Materials Science
The intersection of organotin chemistry and materials science has yielded important applications, most notably the use of organotins as heat stabilizers in PVC. wikipedia.orglupinepublishers.com Organotin compounds are also used as precursors for tin(IV) oxide (SnO₂) coatings, a material valued in optoelectronics, gas sensors, and as a catalyst support. acs.org
An emerging trend is the use of organotin compounds to create novel hybrid organic-inorganic materials. acs.orgnih.gov Future interdisciplinary research could explore this compound as a precursor for such materials. For example, it could be incorporated into polymer matrices via polymerization or grafting. The resulting hybrid materials could exhibit unique thermal, optical, or mechanical properties imparted by the organotin moiety. acs.org The benzyl group, in particular, could be functionalized to allow for covalent bonding into a polymer backbone, creating functionally advanced polymers. nih.gov Research into the pyrolysis of this compound-containing polymers could also provide new routes to structured SnO₂ nanoparticles or thin films with tailored properties. acs.org
Table 3: Potential Material Science Applications for this compound
| Application Area | Description | Potential Role of this compound |
| Polymer Additives | Used as PVC stabilizers and catalysts for polyurethanes and silicones. wikipedia.orgroadmaptozero.com | Could act as a specialty stabilizer or catalyst, with the benzyl group potentially improving compatibility with aromatic polymers. |
| Hybrid Materials | Creation of materials combining organic polymers and inorganic elements. acs.orgnih.gov | Serve as a precursor for hybrid organotin-polymer nanoparticles. acs.org |
| Functional Coatings | Precursors for SnO₂ films with applications in electronics and abrasion resistance. acs.org | Use in novel coating formulations where the organic groups influence film properties before and after pyrolysis. |
| Advanced Polymers | Incorporation of organometallic units into polymer backbones. | Functionalization of the benzyl group could allow its use as a monomer for synthesizing polymers with novel properties. nih.gov |
Q & A
Basic Research Questions
Q. How can statistical experimental design optimize the synthesis of Benzyl(dibutyl)chlorostannane?
- Methodological Answer : A Yates pattern design (e.g., 2³ factorial with replicates) can systematically evaluate critical parameters such as temperature, molar ratios, and catalyst concentration. For instance, in benzylation reactions, variables like reaction time (2–4 hours), temperature (100–130°C), and acid catalyst loading (5–10% by weight) should be tested. Central composite designs with center-point replicates enhance model robustness. Statistical significance of main and interaction effects (e.g., temperature-catalyst synergy) can be validated via ANOVA. Predicted yields should be experimentally verified, with deviations ≤0.5% indicating model reliability .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Containment : Use fume hoods with ≥100 fpm airflow to avoid dust/aerosol inhalation .
- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid PVC gloves due to solvent incompatibility .
- Spill Management : Collect spills using non-sparking tools; store waste in sealed containers labeled for halogenated organometallics .
- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at 4°C, away from oxidizers and moisture .
Q. Which analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS (electron ionization mode) using a DB-5MS column (30 m × 0.25 mm) can separate impurities like residual dibutyltin dichloride .
- Spectroscopy : Compare experimental IR spectra (e.g., Sn-Cl stretch at 350–400 cm⁻¹) and ¹H/¹³C NMR shifts with NIST reference data .
- Elemental Analysis : Validate Sn and Cl content via ICP-OES (detection limit: 0.1 ppm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in organometallic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model Sn-C bond dissociation energies (BDEs) and transition states. Compare with thermochemical data (e.g., ΔHf) from NIST .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict solvation energies .
- Mechanistic Insights : Identify nucleophilic attack sites via Fukui indices or electrostatic potential maps .
Q. What strategies resolve contradictions in catalytic activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity. Weight studies by sample size and methodology rigor (e.g., exclusion of non-blinded trials) .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., fixed humidity, glovebox O₂ <1 ppm). Use internal standards (e.g., deuterated analogs) to normalize yield discrepancies .
- Sensitivity Analysis : Vary one parameter (e.g., catalyst purity) while holding others constant to isolate confounding factors .
Q. What are the best practices for spectroscopic characterization of this compound?
- Methodological Answer :
- High-Resolution MS : Acquire ESI-MS in negative ion mode (m/z range 300–500) to confirm molecular ion [M-Cl]⁻ .
- Multinuclear NMR : Record ¹¹⁹Sn NMR in CDCl₃ (referenced to SnMe₄) to detect δSn shifts (expected range: -150 to -200 ppm). For ¹H NMR, benzyl protons appear as a triplet (J = 8 Hz) at δ 7.3–7.5 ppm .
- X-ray Crystallography : Solve crystal structures using Mo-Kα radiation (λ = 0.7107 Å) to confirm Sn coordination geometry (e.g., trigonal bipyramidal vs. tetrahedral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
